AZD 4017 is a synthetic organic compound recognized for its role as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial for the interconversion of cortisone to cortisol, a process that significantly impacts glucose metabolism and fat accumulation. By inhibiting this enzyme, AZD 4017 aims to mitigate conditions associated with excessive cortisol levels, such as obesity and metabolic syndrome. The compound has shown promise in clinical trials, indicating its potential for therapeutic applications in metabolic disorders .
The biological activity of AZD 4017 has been extensively studied in various contexts. It has demonstrated the ability to lower hepatic fat content in models of nonalcoholic fatty liver disease by reducing hepatic cortisol production. Additionally, AZD 4017 has been shown to have anti-inflammatory effects, potentially through the stimulation of heme oxygenase-1 in macrophages. These activities suggest that AZD 4017 may contribute positively to metabolic health by modulating glucocorticoid levels and inflammatory responses .
The synthesis of AZD 4017 involves several steps typical of pharmaceutical compound development. The process generally includes:
The exact synthetic route may vary depending on the specific starting materials used but typically follows established organic synthesis protocols .
AZD 4017 has potential applications primarily in treating metabolic disorders linked to dysregulated cortisol levels. Its use is being explored in:
Interaction studies involving AZD 4017 have focused on its pharmacokinetics and potential drug-drug interactions. Research indicates that AZD 4017 does not significantly alter the metabolism of commonly used medications, suggesting a favorable safety profile for concurrent use with other therapies. Additionally, studies have shown that it selectively inhibits the target enzyme without affecting other steroidogenic pathways, which minimizes side effects related to glucocorticoid activity .
AZD 4017 belongs to a class of compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1. Here are some similar compounds:
Uniqueness: AZD 4017 is distinguished by its specific chemical structure which allows for reversible inhibition and reduced acyl glucuronide liability compared to other inhibitors. This characteristic may lead to fewer side effects and improved therapeutic outcomes in patients with metabolic disorders .
The development of AZD 4017 as a selective 11β-Hydroxysteroid Dehydrogenase Type 1 inhibitor represents a significant advancement in understanding the structure-activity relationships governing enzyme inhibition. AZD 4017, chemically designated as 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid, demonstrates exceptional potency with an inhibitory concentration fifty (IC50) of 7 nanomolar against human 11β-Hydroxysteroid Dehydrogenase Type 1 [1] [2].
The molecular architecture of AZD 4017 incorporates several critical structural elements that contribute to its remarkable biological activity. The compound features a molecular formula of C22H33N3O3S with a molecular weight of 419.58 grams per mole [3] [1]. The nicotinic amide-derived carboxylic acid scaffold represents the core pharmacophore, establishing the foundation for selective enzyme recognition and binding [4].
The carboxylic acid functionality serves as the primary interaction point with the enzyme active site, forming critical hydrogen bonds with catalytic residues. Specifically, the carboxylate group establishes a hydrogen bond with the hydroxyl side chain of tyrosine 183 (Tyr183), a key catalytic residue within the 11β-Hydroxysteroid Dehydrogenase Type 1 active site [5]. This interaction is essential for maintaining the inhibitor in the optimal binding conformation and directly contributes to the compound's high potency.
The pyridine ring system provides the structural backbone for hydrophobic interactions with amino acid residues leucine 217 (Leu217) and alanine 172 (Ala172) within the enzyme binding pocket [5]. These hydrophobic contacts stabilize the inhibitor-enzyme complex and contribute significantly to binding affinity. The aromatic nature of the pyridine ring allows for optimal van der Waals interactions with the hydrophobic regions of the active site.
The cyclohexylcarbamoyl substituent attached to the pyridine ring enhances binding affinity through additional hydrophobic interactions and shape complementarity with the enzyme binding pocket. This bulky substituent occupies specific hydrophobic subpockets within the active site, contributing to the compound's selectivity profile. The propylsulfanyl group at the 6-position of the pyridine ring further improves both selectivity and potency by establishing favorable interactions with enzyme residues while providing optimal spatial positioning of the entire molecule [1] [6].
The piperidine ring system serves as a critical structural linker, providing conformational flexibility while maintaining the proper three-dimensional orientation of key pharmacophoric elements. The stereochemistry at the 3-position of the piperidine ring is crucial for activity, with the (3S) configuration being essential for optimal binding interactions [3] [1]. The acetic acid linker extending from the piperidine ring positions the carboxylic acid group at the optimal distance and angle for hydrogen bonding with catalytic residues.
The binding mechanism of AZD 4017 to 11β-Hydroxysteroid Dehydrogenase Type 1 involves multiple complementary molecular interactions that collectively result in high-affinity enzyme inhibition. Crystal structure analysis reveals that AZD 4017 binds within the substrate binding site of the enzyme, competing directly with the natural substrate cortisone for access to the catalytic machinery [2] [7].
The primary binding interaction occurs through hydrogen bonding between the carboxylate group of AZD 4017 and the catalytic tyrosine 183 residue. This interaction mimics the binding mode of the natural substrate and effectively blocks the catalytic mechanism. Additionally, the carboxyl group forms a secondary hydrogen bond with the backbone nitrogen of leucine 217, further stabilizing the inhibitor-enzyme complex [5].
The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 operates through a well-characterized catalytic mechanism involving the conversion of inactive cortisone to active cortisol. The enzyme requires Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor and employs a general acid-base mechanism where conserved residues serine 170 (Ser170), tyrosine 183 (Tyr183), and lysine 187 (Lys187) are critical for catalysis [8].
In the natural catalytic cycle, tyrosine 183 functions as the catalytic base while serine 170 assists in substrate positioning. Lysine 187 interacts with NADPH and lowers the pKa of the tyrosine hydroxyl group, promoting proton transfer. The hydride transfer occurs from the C4 position of the nicotinamide ring to the C11 position of cortisone [8]. AZD 4017 disrupts this mechanism by occupying the substrate binding site and preventing cortisone from accessing the catalytic machinery.
The enzyme exists as a functional homodimer, with both subunits contributing to the formation of a complete active site. The cofactor NADPH binds in a cleft formed at the C-terminal end of beta-strands 1, 2, 4, and 5 of the beta-sheet structure. The adenine ring is positioned at the end of strand 2, while the nicotinamide ring is located at the end of strand 5 [9]. This cofactor binding site overlaps with the substrate binding region, and AZD 4017 binding may influence cofactor positioning.
The substrate binding pocket of 11β-Hydroxysteroid Dehydrogenase Type 1 is predominantly lined by nonpolar residues and exhibits lower sequence conservation compared to other enzyme regions. This characteristic accounts for the species specificity observed with AZD 4017 and other inhibitors [10]. The binding pocket accommodates ligands through both ends being open to solvent, allowing molecules that exceed the 12 Angstrom length of the pocket to extend beyond its boundaries [10].
AZD 4017 demonstrates exceptional kinetic properties as a competitive inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1. The compound exhibits an IC50 value of 7 nanomolar against the human enzyme when assessed using a cortisol competitive homogeneous time-resolved fluorescence assay [1] [2]. In isolated human adipocytes from non-diabetic volunteers, AZD 4017 demonstrates even greater potency with an IC50 of 2 nanomolar, confirming its effectiveness in physiologically relevant cellular environments [1].
The inhibition kinetics of AZD 4017 follow competitive inhibition patterns, indicating that the compound competes directly with the natural substrate cortisone for binding to the enzyme active site. This competitive mechanism is consistent with the structural data showing that AZD 4017 occupies the substrate binding pocket and blocks access to the catalytic machinery.
Species-dependent variations in inhibition potency represent a significant characteristic of AZD 4017. While the compound demonstrates exceptional potency against human 11β-Hydroxysteroid Dehydrogenase Type 1, it shows markedly reduced activity against orthologous enzymes from other species. The IC50 values for mouse and rat enzymes range from 750 to 4000 nanomolar, representing approximately 100- to 500-fold reduced potency compared to the human enzyme [1] [11]. This species selectivity arises from differences in amino acid sequences within the substrate binding pocket, particularly in regions that interact directly with the inhibitor.
Cynomolgus monkey 11β-Hydroxysteroid Dehydrogenase Type 1 represents an exception to this species selectivity pattern, with AZD 4017 demonstrating an IC50 of 29 nanomolar, which is much closer to the human enzyme potency [1]. This similarity suggests that the cynomolgus monkey enzyme shares critical binding site residues with the human ortholog.
In clinical studies, AZD 4017 administration results in significant systemic inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 activity. Treatment with AZD 4017 produces approximately 70 percent suppression of systemic enzyme activity, as assessed by measuring the 24-hour urinary ratio of (5α-tetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone [12]. Hepatic enzyme activity, evaluated through the conversion rate of orally administered prednisone to prednisolone, shows 85.9 percent inhibition following AZD 4017 treatment [12].
The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 exhibits bidirectional activity in vitro but functions predominantly as a reductase in intact cells and in vivo. The enzyme has a relatively low affinity with a Km of approximately 2 micromolar for cortisol [13]. The enzyme requires NADPH as a cofactor for the reductase reaction that converts cortisone to cortisol, and this cofactor requirement is maintained through coexpression with hexose-6-phosphate dehydrogenase, which generates NADPH within the endoplasmic reticulum [14] [15].
AZD 4017 exhibits remarkable selectivity for 11β-Hydroxysteroid Dehydrogenase Type 1 over closely related enzyme systems, demonstrating minimal activity against other dehydrogenases and steroid-metabolizing enzymes. This selectivity profile is crucial for minimizing off-target effects and ensuring therapeutic specificity.
Against 11β-Hydroxysteroid Dehydrogenase Type 2, AZD 4017 shows exceptional selectivity with IC50 values exceeding 30 micromolar, representing greater than 4286-fold selectivity over the Type 1 enzyme [1] [2]. This selectivity is particularly important because 11β-Hydroxysteroid Dehydrogenase Type 2 serves as a protective enzyme that inactivates cortisol in mineralocorticoid target tissues such as the kidney and colon. Inhibition of Type 2 enzyme activity could lead to sodium retention, hypokalemia, and hypertension [16].
Similarly, AZD 4017 demonstrates no significant inhibitory activity against 17β-Hydroxysteroid Dehydrogenase Type 1 and 17β-Hydroxysteroid Dehydrogenase Type 3, with IC50 values exceeding 30 micromolar for both enzymes [1] [2]. These enzymes are involved in estrogen and androgen biosynthesis, respectively, and their inhibition could potentially interfere with normal hormonal balance. The high selectivity against these related dehydrogenases ensures that AZD 4017 does not disrupt normal steroid hormone metabolism pathways.
The compound shows no measurable activity against glucocorticoid receptors and mineralocorticoid receptors, indicating that it does not interfere with direct hormone-receptor interactions [1] [2]. This selectivity is advantageous because it allows for tissue-specific modulation of glucocorticoid activity through enzyme inhibition without directly blocking receptor-mediated responses.
Evaluation against a comprehensive panel of 119 unrelated enzymes and receptors reveals an excellent overall selectivity profile for AZD 4017. The screening identified only two weak interactions: with the angiotensin AT2 receptor and the cholecystokinin CCK2 receptor [2]. These weak interactions are not considered clinically significant given their minimal potency compared to the primary target.
AZD 4017 demonstrates minimal interaction with cytochrome P450 enzymes, showing less than 25 percent inhibition at 10 micromolar concentrations against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1] [11]. This lack of cytochrome P450 inhibition is important for minimizing drug-drug interactions and maintaining favorable pharmacokinetic properties.
The exceptional selectivity profile of AZD 4017 stems from its specific molecular recognition elements that are uniquely complementary to the 11β-Hydroxysteroid Dehydrogenase Type 1 binding site. The carboxylic acid group, pyridine ring system, and associated substituents create a molecular architecture that fits precisely within the substrate binding pocket of the target enzyme while being incompatible with the binding sites of related enzymes.
Irritant